Boc-N-methyl-L-methionine dicyclohexyl ammonium salt
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Overview
Description
Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is a chemical compound with the molecular formula C11H21NO4S•C12H23N and a molecular weight of 444.68 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its stability and is typically stored at temperatures between 0-8°C .
Preparation Methods
The synthesis of Boc-N-methyl-L-methionine dicyclohexyl ammonium salt involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Boc-N-methyl-L-methionine dicyclohexyl ammonium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: In the development of pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-methyl-L-methionine dicyclohexyl ammonium salt involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc protecting group helps to stabilize the compound during synthesis and can be removed under specific conditions to reveal the active amine group . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is unique due to its stability and ease of use in peptide synthesis. Similar compounds include:
Boc-L-methionine: Another Boc-protected methionine derivative, but without the N-methyl group.
Fmoc-N-methyl-L-methionine: A similar compound with a different protecting group (Fmoc) instead of Boc.
Boc-L-cysteine: A Boc-protected cysteine derivative, which has a thiol group instead of a methylsulfanyl group.
These compounds share similar uses in peptide synthesis and biochemical research but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)/t;8-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNTIAFAXTNIX-WDBKTSHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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